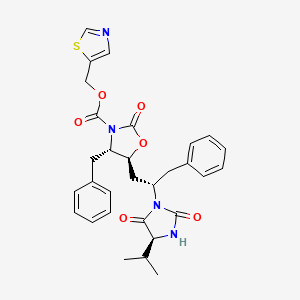

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir

説明

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is a complex organic compound with the molecular formula C30H32N4O6S and a molecular weight of 576.66 g/mol . It is a derivative of Ritonavir, a well-known antiretroviral medication used to treat and prevent HIV/AIDS. This compound is often studied for its potential as an impurity in Ritonavir formulations and its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves multiple steps, including the formation of hydantoin and oxazolidinone rings. The process typically starts with the preparation of intermediate compounds, followed by cyclization reactions to form the desired rings. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions of temperature and pressure .

Industrial Production Methods: In an industrial setting, the production of this compound requires large-scale reactors and precise control over reaction parameters. The process involves the use of high-purity starting materials and advanced purification techniques to ensure the final product meets stringent quality standards .

化学反応の分析

Types of Reactions: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles/Electrophiles: Various organic and inorganic compounds depending on the desired substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce hydantoin derivatives .

科学的研究の応用

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir has several scientific research applications, including:

Chemistry: Used as a reference standard for impurity profiling in Ritonavir formulations.

Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.

Medicine: Investigated for its potential as a therapeutic agent or as a model compound for drug development.

作用機序

The mechanism of action of Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or proteins, thereby affecting various biochemical processes. The exact molecular targets and pathways involved are still under investigation, but it is thought to share some similarities with Ritonavir’s mechanism of action .

類似化合物との比較

Ritonavir: The parent compound, used as an antiretroviral medication.

Lopinavir: Another antiretroviral drug with a similar structure and mechanism of action.

Saquinavir: A protease inhibitor used in the treatment of HIV/AIDS.

Uniqueness: Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir is unique due to its specific structural modifications, which may confer different chemical and biological properties compared to its parent compound and other similar drugs. These modifications can affect its stability, solubility, and interactions with biological targets .

生物活性

Des(isopropylthiazolyl) Hydantoin-oxazolidinone Ritonavir, a derivative of the antiretroviral drug Ritonavir, has garnered attention for its potential biological activities. This compound, identified as an impurity in Ritonavir, possesses a unique structural composition that may confer various therapeutic properties. This article explores its biological activity, including antiviral, antibacterial, and antifungal properties, while also highlighting relevant research findings and case studies.

Chemical Structure and Properties

- Molecular Formula : C30H32N4O6S

- Molecular Weight : 576.66 g/mol

- CAS Number : 1010809-43-4

- Key Structural Features :

- Thiazole ring

- Hydantoin moiety

- Oxazolidinone ring

The presence of these functional groups suggests that this compound may engage in various chemical reactions, enhancing its biological activity. The thiazole and hydantoin components are particularly noted for their roles in mediating interactions with biological targets.

This compound is believed to exert its biological effects primarily through the inhibition of viral proteases. This mechanism is crucial for preventing the replication of viruses such as HIV. By inhibiting the HIV-1 protease, the compound disrupts the cleavage of viral polyproteins, leading to the formation of immature and non-infectious viral particles .

Antiviral Activity

Research indicates that this compound exhibits significant antiviral properties against HIV. Its structural similarity to Ritonavir enhances its potential efficacy as a protease inhibitor. Studies have shown that compounds with similar structures can effectively inhibit viral replication .

Antibacterial and Antifungal Properties

The compound's hydantoin and oxazolidinone components suggest possible antibacterial and antifungal activities. Preliminary studies indicate that derivatives of oxazolidinones have shown effectiveness against various bacterial strains, including resistant pathogens. The thiazole ring may also contribute to antimicrobial properties by facilitating interactions with microbial targets.

Comparative Studies with Other Antiviral Agents

A comparative analysis of this compound with other antiviral agents reveals its unique position in therapeutic applications:

| Compound Name | Mechanism of Action | Unique Aspects |

|---|---|---|

| Ritonavir | Protease inhibitor | Established antiretroviral drug |

| Lopinavir | Protease inhibitor | Improved potency against HIV |

| Darunavir | Protease inhibitor | Enhanced resistance against mutations |

| Thiamphenicol | Broad-spectrum antibiotic | Effective against multiple bacterial infections |

This compound stands out due to its dual-action potential against both viral and bacterial pathogens.

特性

IUPAC Name |

1,3-thiazol-5-ylmethyl (4S,5S)-4-benzyl-5-[(2S)-2-[(4S)-2,5-dioxo-4-propan-2-ylimidazolidin-1-yl]-3-phenylpropyl]-2-oxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H32N4O6S/c1-19(2)26-27(35)33(28(36)32-26)22(13-20-9-5-3-6-10-20)15-25-24(14-21-11-7-4-8-12-21)34(30(38)40-25)29(37)39-17-23-16-31-18-41-23/h3-12,16,18-19,22,24-26H,13-15,17H2,1-2H3,(H,32,36)/t22-,24-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCTIJBMKZTVMSG-GKXKVECMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N(C(=O)N1)C(CC2C(N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N(C(=O)N1)[C@H](C[C@H]2[C@@H](N(C(=O)O2)C(=O)OCC3=CN=CS3)CC4=CC=CC=C4)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H32N4O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1010809-43-4 | |

| Record name | Des(isopropylthiazolyl) hydantoin-oxazolidinone ritonavir | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1010809434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DES(ISOPROPYLTHIAZOLYL) HYDANTOIN-OXAZOLIDINONE RITONAVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3235739H9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。